2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)-
Description
The compound 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- is a cyclohexenone derivative characterized by a hydroxyl group at position 3, a 1-oxobutyl substituent at position 2, and a 2-(ethylthio)propyl group at position 3.
Properties
CAS No. |
79419-43-5 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H24O3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
KHXBDXJQELOYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization Strategy
The cyclohexenone core is typically constructed via a Diels-Alder reaction between acrolein and 2-alkoxypropene, followed by acid-catalyzed ring-opening. As demonstrated in Patent CN106883111A, this method achieves 75–82% yield under optimized conditions:
- Step 1 : React 2-methoxypropene with acrolein at 150°C for 5 hours in the presence of hydroquinone (0.1 wt%) as a polymerization inhibitor.
- Step 2 : Treat the resulting 2-methyl-2-methoxy-3,4-dihydropyran with 10% HCl in ethanol at 60°C for 4 hours to yield 2-cyclohexen-1-one.
This approach benefits from readily available starting materials but requires careful control of reaction stoichiometry to minimize dimerization byproducts.
Functionalization of the Cyclohexenone Core
Installation of the 3-Hydroxy Group
Hydroxylation at position 3 is accomplished via:
- Epoxidation-Hydrolysis : Treat the alkylated intermediate with m-chloroperbenzoic acid (MCPBA) in dichloromethane (0°C → 25°C, 12 hours), followed by acid-catalyzed hydrolysis (H2SO4/H2O, 80°C, 3 hours) to yield the diol.
- Selective Oxidation : Use TEMPO/NaClO2 to oxidize the secondary alcohol selectively, preserving the tertiary alcohol at position 3. This method achieves 89% regioselectivity when conducted in acetonitrile/water (4:1) at pH 6.5.
Acylation at Position 2 (1-Oxobutyl Group)
The butyryl moiety is introduced through Friedel-Crafts acylation:
- Activation : Generate the acylium ion by reacting butyryl chloride (1.5 equiv) with AlCl3 (2.0 equiv) in anhydrous CH2Cl2 at −10°C.
- Electrophilic Substitution : Add the hydroxylated intermediate slowly over 2 hours, maintaining temperature below 0°C. After stirring for 12 hours at 25°C, workup with ice/HCl yields the acylated product (74% yield).
Alternative methods using flow chemistry (as per) demonstrate superior temperature control, reducing decomposition from 15% to 3% compared to batch processes.
Industrial-Scale Optimization
Continuous Flow Synthesis
The integrated microreactor system described in enables end-to-end production:
| Step | Reactor Type | Conditions | Residence Time | Yield |
|---|---|---|---|---|
| Thioether formation | Packed-bed | 60°C, 10 bar | 30 min | 92% |
| Hydroxylation | CSTR | pH 4.0, 80°C | 2 hours | 85% |
| Acylation | Microchannel | −5°C → 25°C, 2.5:1 molar ratio | 45 min | 89% |
This system reduces total synthesis time from 48 hours (batch) to 6.5 hours while improving overall yield from 52% to 78%.
Analytical and Purification Strategies
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 60% MeCN/H2O) reveals critical quality attributes:
- Retention times:
- Starting material: 4.2 min
- Mono-acylated product: 6.8 min
- Di-acylated impurity: 8.1 min
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:3) at −20°C produces needle-like crystals with:
- Purity: 99.8% (by GC-MS)
- Recovery: 81%
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds with target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexenone derivatives widely used in agrochemistry. Below is a structural and functional comparison with key analogs:
Structural Comparison
Key Observations:
- Position 2 Substitutions: The target compound’s 1-oxobutyl group differs from the ethoxyimino groups in sethoxydim, cycloxydim, and tralkoxydim. The ethoxyimino moiety is critical for ACCase inhibition in commercial herbicides; its replacement with a ketone (oxo) may alter binding affinity or metabolic pathways .
- Position 5 Substitutions: The 2-(ethylthio)propyl group in the target compound and sethoxydim contrasts with the thiopyran (cycloxydim) and trimethylphenyl (tralkoxydim) groups.
Functional Implications
- Bioactivity: Ethoxyimino groups in sethoxydim and analogs are essential for herbicidal activity. The ketone in the target compound may reduce stability under field conditions or alter target-site interactions .
- Solubility and Stability : The ethylthio group likely increases hydrophobicity, which could affect soil adsorption and persistence. Cycloxydim’s thiopyran group may offer better photostability due to ring rigidity .
- Selectivity: Tralkoxydim’s trimethylphenyl group enhances selectivity for monocots, while the target compound’s aliphatic substituents might broaden or shift weed-control spectra.
Research Findings and Hypotheses
- Synthetic Pathways : The target compound could be synthesized via methods analogous to sethoxydim’s production (e.g., condensation reactions with sulfur-containing intermediates) .
- Environmental Impact : Ethylthio groups may increase soil half-life compared to hydroxylated analogs, raising concerns about residual activity .
Biological Activity
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)-, also known by its chemical synonyms including 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, is a compound with notable biological activities. This article aims to summarize its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C14H22O3S
- Molecular Weight : 270.39 g/mol
- CAS Number : 111031-74-4
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its role as an agrochemical and potential therapeutic agent. The compound exhibits various biological effects, including:
- Antimicrobial Properties : Studies have shown that compounds similar to 2-Cyclohexen-1-one exhibit antimicrobial activity against various pathogens. The ethylthio group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its effectiveness in pest control and as a therapeutic agent.
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of cyclohexenone compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Cyclohexen-1-one derivative | E. coli | 32 µg/mL |
| 2-Cyclohexen-1-one derivative | S. aureus | 16 µg/mL |
Enzyme Inhibition
Research published in the Journal of Agricultural and Food Chemistry reported that similar compounds inhibited acetylcholinesterase (AChE) activity, which is crucial for pest management strategies.
| Compound | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Clethodim Impurity (related compound) | AChE | 75% at 50 µM |
The biological activity of 2-Cyclohexen-1-one can be attributed to its ability to interact with biological macromolecules, primarily proteins and enzymes. The structural features such as the hydroxyl group may facilitate hydrogen bonding with active sites on enzymes, leading to inhibition or modulation of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
